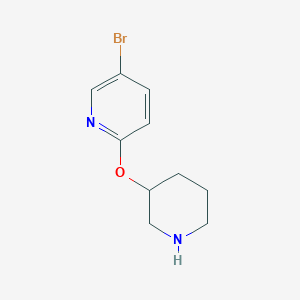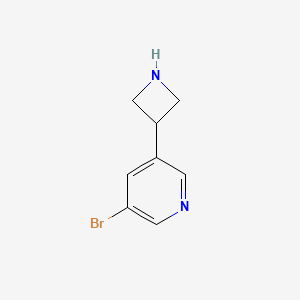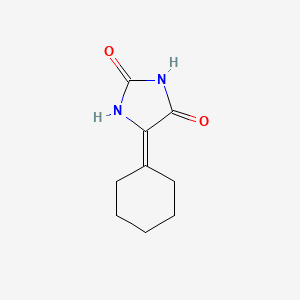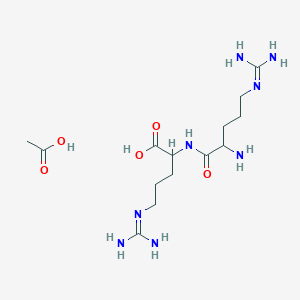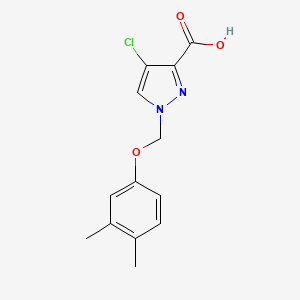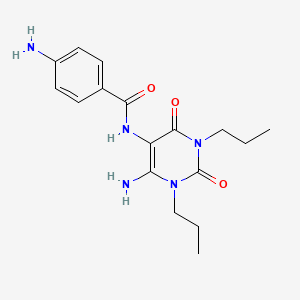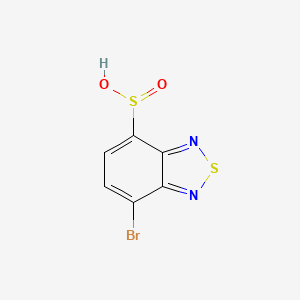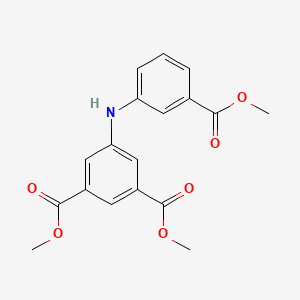
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its purine base structure, which is a key component in many biological molecules such as nucleotides and nucleosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the hydroxybutyl group and the subsequent phosphorylation to introduce the triphosphate moiety. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the hydroxybutyl group.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base or the hydroxybutyl chain.
Applications De Recherche Scientifique
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): Shares the triphosphate moiety but differs in the purine base structure.
Guanosine triphosphate (GTP): Similar triphosphate structure with a different purine base.
Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group but a different nucleobase.
Uniqueness
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is unique due to its specific purine base and hydroxybutyl group, which confer distinct chemical properties and biological activities compared to other nucleotides.
Propriétés
Formule moléculaire |
C9H16N5O12P3 |
|---|---|
Poids moléculaire |
479.17 g/mol |
Nom IUPAC |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxybutoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(15)3-24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) |
Clé InChI |
CWMYQLUEXUJQIR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


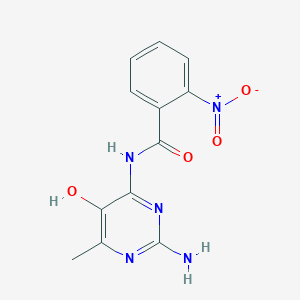

![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)

